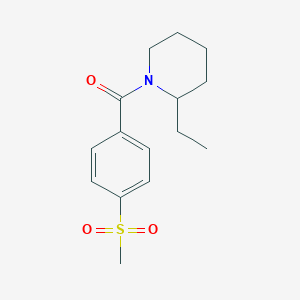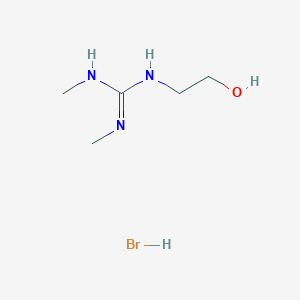
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DBMPS and is a potent inhibitor of the calcium release-activated calcium (CRAC) channel.
Mecanismo De Acción
DBMPS inhibits the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel by binding to the STIM1 protein, which is involved in the activation of the channel. This binding prevents the activation of the channel, leading to a decrease in calcium influx into the cell. This decrease in calcium influx has been shown to have various physiological effects, including the inhibition of T-cell activation and mast cell degranulation.
Biochemical and Physiological Effects:
DBMPS has been shown to have various biochemical and physiological effects. Its inhibition of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel has been shown to decrease calcium influx into the cell, leading to the inhibition of T-cell activation and mast cell degranulation. Additionally, DBMPS has been shown to have anti-inflammatory effects, which may have therapeutic potential in various diseases such as asthma and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBMPS has several advantages for lab experiments. It is a potent inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel, which makes it a valuable tool for studying the role of this channel in various physiological processes. Additionally, DBMPS has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, DBMPS has some limitations for lab experiments. Its potency as an inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel may make it difficult to determine the specific effects of the channel on physiological processes. Additionally, the synthesis of DBMPS can be challenging, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of DBMPS. One potential direction is the development of more potent inhibitors of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel. Additionally, DBMPS may have potential applications in the treatment of various diseases such as asthma, autoimmune disorders, and cancer. Further research is needed to determine the specific effects of DBMPS on these diseases and to develop effective treatments. Finally, the biochemical and physiological effects of DBMPS need to be further studied to determine its potential applications in various fields.
Métodos De Síntesis
The synthesis of DBMPS involves the reaction of 1-benzofuran-5-sulfonyl chloride with 4-methoxyphenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is then purified using column chromatography. This process yields DBMPS as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
DBMPS has been extensively studied in recent years due to its potential applications in various fields. It has been shown to be a potent inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel, which is involved in various physiological processes such as T-cell activation and mast cell degranulation. DBMPS has been used to study the role of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel in these processes, and its inhibition has been shown to have therapeutic potential in various diseases such as asthma, autoimmune disorders, and cancer.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-16-6-4-14(5-7-16)18-3-2-11-20(18)25(21,22)17-8-9-19-15(13-17)10-12-24-19/h4-9,13,18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYNNJISVOHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)

![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)
![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)